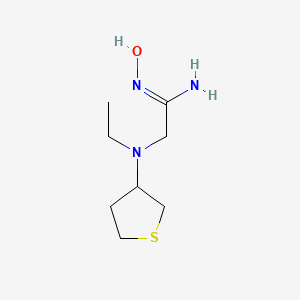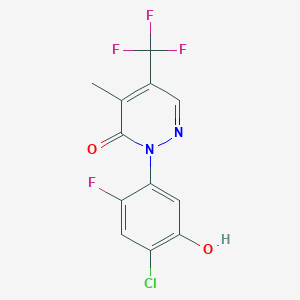
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine, featuring a bromine atom at the 4-position of the pyridine ring and a cyclopropanamine moiety
準備方法
The synthesis of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves several steps:
-
Synthetic Routes
- The starting material, 4-bromopyridine, undergoes a series of reactions to introduce the cyclopropanamine group.
- One common method involves the reaction of 4-bromopyridine with cyclopropanamine under specific conditions to form the desired product.
-
Reaction Conditions
- The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and provide a suitable medium for the reaction.
-
Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Techniques such as crystallization or chromatography are employed to purify the final product.
化学反応の分析
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(pyridin-3-YL)cyclopropan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
-
Common Reagents and Conditions
- Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
- Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed for reduction reactions.
- Substitution reactions often require the presence of a base and a suitable solvent.
-
Major Products Formed
- Oxidation yields N-oxides.
- Reduction produces 1-(pyridin-3-YL)cyclopropan-1-amine.
- Substitution reactions result in various derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
-
Chemistry
- It is used as a building block in the synthesis of more complex molecules.
- The compound’s unique structure makes it valuable in the study of reaction mechanisms and chemical transformations.
-
Biology
- Researchers use it to investigate the interactions between small molecules and biological targets.
- It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
-
Medicine
- The compound is explored for its potential therapeutic properties.
- It may act as a lead compound in the development of new drugs targeting specific diseases.
-
Industry
- It is utilized in the production of specialty chemicals and pharmaceuticals.
- The compound’s derivatives find applications in materials science and agrochemicals.
作用機序
The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets:
-
Molecular Targets
- The compound may bind to specific enzymes or receptors, modulating their activity.
- It can interact with nucleic acids, affecting gene expression and protein synthesis.
-
Pathways Involved
- The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.
- Its interaction with cellular components can lead to changes in cell function and behavior.
類似化合物との比較
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds:
-
Similar Compounds
- 1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
- 1-(oxolan-3-yl)cyclopropan-1-amine hydrochloride
- 1-(6-Bromopyridin-3-YL)ethan-1-one
-
Uniqueness
- The presence of the bromine atom at the 4-position of the pyridine ring distinguishes it from other derivatives.
- Its specific chemical structure imparts unique reactivity and biological activity, making it valuable for targeted applications.
特性
分子式 |
C8H10BrClN2 |
|---|---|
分子量 |
249.53 g/mol |
IUPAC名 |
1-(4-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChIキー |
CHIBNIAWYSRHIE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=CN=C2)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)






